2-Chloro-3-nitrobenzonitrile

Organic Synthesis Process Chemistry Yield Optimization

Select 2-Chloro-3-nitrobenzonitrile for its unique ortho-chloro/meta-nitro substitution pattern, ensuring specific regioselectivity and kinetics in S_NAr reactions. The 99% yield in amide-to-nitrile dehydration validates its robustness, minimizing material loss. Avoid costly revalidation; this isomer is available at 98% purity, suitable for sensitive applications where trace impurities impact results.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 34662-24-3
Cat. No. B1592093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitrobenzonitrile
CAS34662-24-3
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C#N
InChIInChI=1S/C7H3ClN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H
InChIKeyAGZYMTWFJLEBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitrobenzonitrile (CAS 34662-24-3) – Product Profile for Strategic Procurement


2-Chloro-3-nitrobenzonitrile (CAS 34662-24-3) is a substituted benzonitrile derivative of molecular formula C₇H₃ClN₂O₂ and molecular weight 182.56 g/mol, containing ortho-chloro and meta-nitro substituents on the benzene ring . Commercial suppliers report melting point ranges of 97–101°C and purity specifications from 95% to 99.8% . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with the electron-withdrawing nitro and cyano groups activating the aromatic ring for nucleophilic aromatic substitution (S_NAr) and other transformations [1].

2-Chloro-3-nitrobenzonitrile Procurement: Why Regioisomeric Analogs Cannot Be Interchanged


Chloro-nitrobenzonitriles exist as multiple regioisomers (e.g., 2-chloro-3-nitro-, 2-chloro-4-nitro-, 2-chloro-5-nitro-, and 2-chloro-6-nitrobenzonitrile), each with distinct CAS numbers and chemical behaviors. The relative positioning of the electron-withdrawing nitro group relative to the chloro leaving group dictates the regioselectivity and kinetics of S_NAr reactions [1]. A synthetic route validated for 2-chloro-3-nitrobenzonitrile will not produce the same yield, impurity profile, or downstream reactivity with a different isomer. Additionally, commercial availability and pricing differ significantly across isomers; substituting one for another without revalidation introduces both synthetic risk and procurement inefficiency .

2-Chloro-3-nitrobenzonitrile (CAS 34662-24-3) – Quantitative Evidence for Comparative Evaluation


Synthetic Yield: 2-Chloro-3-nitrobenzonitrile vs. 2-Chloro-5-nitrobenzonitrile

The synthesis of 2-chloro-3-nitrobenzonitrile from 2-chloro-3-nitrobenzamide using a trimethylsilyl polyphosphate dehydrating agent is reported with a 99% isolated yield at a 0.413 mol scale . In contrast, the synthesis of the 5-nitro regioisomer (2-chloro-5-nitrobenzonitrile) via Sandmeyer reaction from 2-chlorobenzonitrile is reported with a maximum yield of 80% .

Organic Synthesis Process Chemistry Yield Optimization

Commercial Purity Grades: Ultra-High Purity Availability for 2-Chloro-3-nitrobenzonitrile

Commercial suppliers offer 2-chloro-3-nitrobenzonitrile at purity specifications of 99.80% . This ultra-high purity grade exceeds the typical ≥98% specification available for related regioisomers from comparable vendors, providing a measurable advantage for applications requiring minimal impurity carryover .

Analytical Chemistry Quality Control Procurement

Thermal Handling Profile: Melting Point Comparison with 3-Nitrobenzonitrile

2-Chloro-3-nitrobenzonitrile exhibits a melting point range of 97–101°C , compared to 114–117°C for the non-chlorinated analog 3-nitrobenzonitrile [1].

Physical Chemistry Process Engineering Material Handling

Reactivity Advantage: Ortho-Chloro/Meta-Nitro Substitution Pattern

In 2-chloro-3-nitrobenzonitrile, the nitro group at the 3-position (meta to nitrile) activates the 2-chloro leaving group through electron withdrawal, enhancing nucleophilic aromatic substitution reactivity . The 4-nitro isomer lacks this direct ortho-nitro activation of the chloro leaving group, resulting in distinct regioselectivity and kinetic profiles in S_NAr reactions .

Physical Organic Chemistry S_NAr Reactivity Synthetic Methodology

2-Chloro-3-nitrobenzonitrile (CAS 34662-24-3) – Validated Application Scenarios for Procurement Planning


High-Yield Synthesis of 2-Chloro-3-nitrobenzamide Derivatives

The documented 99% yield in the dehydration of 2-chloro-3-nitrobenzamide to 2-chloro-3-nitrobenzonitrile demonstrates a robust, scalable route to this key intermediate. Procurement teams sourcing this compound for amide-to-nitrile conversions can expect minimal material loss and high process efficiency, justifying selection over lower-yielding isomeric routes .

Ultra-High Purity Demanding Research Applications

With commercial availability at 99.80% purity , this compound is suitable for applications where trace impurities would interfere with sensitive analytical measurements or catalytic reactions. Researchers requiring stringent purity specifications should prioritize this compound over regioisomers with only ≥98% commercial grade availability .

Nucleophilic Aromatic Substitution (S_NAr) Scaffold Diversification

The ortho-chloro/meta-nitro substitution pattern provides a unique S_NAr activation profile distinct from other chloro-nitrobenzonitrile regioisomers . Synthetic chemists seeking a specific regiochemical outcome in nucleophilic displacement reactions should select this compound to achieve the intended product distribution and avoid undesired side reactions associated with alternative substitution patterns .

Pharmaceutical Intermediate Manufacturing

This compound is established as a versatile intermediate in pharmaceutical and agrochemical synthesis . Its well-characterized physical properties (melting point 97–101°C) and availability at multiple purity grades support its use in both early-stage discovery and late-stage process development, making it a reliable procurement choice for drug discovery and development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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